Cas no 83059-99-8 ([(3S,5S,8R,9S,10S,13R,14S,17R)-10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride)

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride structure
83059-99-8 structure
Produktname:[(3S,5S,8R,9S,10S,13R,14S,17R)-10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride
CAS-Nr.:83059-99-8
MF:C45H59ClN2O9
MW:807.410972833633
CID:732223

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ajmalanium, 4-[2-[[(3b,5b,14b)-21,23-epoxy-5,14-dihydroxy-19,23-dioxo-24-norchol-20(22)-en-3-yl]oxy]-2-oxoethyl]-17,21-dihydroxy-,chloride, (17R,21a)-(9CI)
    • Strophanthidin-3-beta-O-acetyl-2'-N(b)ajmaline chloride
    • Strophanthidin 3beta-O-acetyl-2'-N(b)ajmaline chloride
    • [(3S,5S,8R,9S,10S,13R,14S,17R)-10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7
    • [(3S,5S,8R,9S,10S,13R,14S,17R)-10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride
    • Inchi: 1S/C45H59N2O9.ClH/c1-4-26-27-18-33-38-44(31-7-5-6-8-32(31)46(38)3)20-34(37(27)39(44)51)47(33,40(26)52)21-36(50)56-25-9-14-42(23-48)29-10-13-41(2)28(24-17-35(49)55-22-24)12-16-45(41,54)30(29)11-15-43(42,53)19-25;/h5-8,17,23,25-30,33-34,37-40,51-54H,4,9-16,18-22H2,1-3H3;1H/q+1;/p-1/t25-,26-,27?,28+,29-,30+,33-,34-,37?,38-,39?,40+,41+,42-,43-,44?,45-,47-;/m0./s1
    • InChI-Schlüssel: GNCRVKVUSMQDMY-VXMCWHAJSA-M
    • Lächelt: [Cl-].OC1C23C4C=CC=CC=4N(C)[C@H]2[C@@H]2CC4[C@H](CC)[C@H]([N@+]2(CC(=O)O[C@H]2CC[C@@]5(C=O)[C@](CC[C@H]6[C@]7(CC[C@H](C8=CC(=O)OC8)[C@@]7(C)CC[C@@H]65)O)(C2)O)[C@@H](C3)C41)O

Berechnete Eigenschaften

  • Genaue Masse: 806.391
  • Monoisotopenmasse: 806.391
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 57
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 1760
  • Anzahl kovalent gebundener Einheiten: 2
  • Definierte Atom-Stereozentrenzahl: 15
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 154

Experimentelle Eigenschaften

  • Siedepunkt: °Cat760mmHg
  • Flammpunkt: °C

[(3S,5S,8R,9S,10S,13R,14S,17R)-10-Formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;chloride Verwandte Literatur

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